molecular formula C16H8ClF3N2O2 B2662193 {3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone CAS No. 478030-83-0

{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone

Cat. No.: B2662193
CAS No.: 478030-83-0
M. Wt: 352.7
InChI Key: SRXPOCXFPQYJEV-UHFFFAOYSA-N
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Description

{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone is a heterocyclic compound featuring a pyridine-isoxazole-phenyl scaffold. The pyridine ring is substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively, while the isoxazole ring is linked to a phenyl methanone group. This structural arrangement confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro-pyridine moiety may contribute to binding interactions in biological systems .

Properties

IUPAC Name

[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N2O2/c17-11-6-10(16(18,19)20)8-21-14(11)12-7-13(24-22-12)15(23)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXPOCXFPQYJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the halogenation of 2-pyridine followed by trifluoromethylation. The isoxazole ring is then introduced through a cyclization reaction, and the phenyl group is attached via a Friedel-Crafts acylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction parameters can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone has shown potential in several scientific research areas:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: Studied for its pharmacological effects, which may include anti-inflammatory and analgesic properties.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature(s)
Target Compound C₁₇H₉ClF₃N₂O₂ ~365.7 (estimated) Not specified Isoxazole-pyridine-phenyl trifluoromethyl
(4-Chloro-phenyl)-pyrazolyl-methanone C₁₇H₁₀Cl₂F₃N₃O ~402.2 1311278-51-9 Pyrazole core
O-Methyloxime derivative C₁₃H₁₄ClF₃N₄O₂ 350.72 344276-92-2 4,5-Dihydroisoxazole + oxime
Fluazuron C₂₀H₁₀Cl₂F₅N₃O₃ 522.2 86811-58-7 Urea linkage, acaricidal

Research Findings and Implications

  • Synthetic Routes : The target compound likely shares synthetic steps with ’s derivatives, such as coupling reactions using LiBr/THF or sulfur-mediated cyclization .
  • Bioactivity : Trifluoromethyl and chloro groups correlate with pesticidal activity across analogs, but the isoxazole core may limit systemic mobility compared to pyrazole or triazole derivatives .
  • Stability : The trifluoromethyl group enhances metabolic resistance, whereas oxime or urea functionalities introduce hydrolytic vulnerabilities .

Biological Activity

The compound 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl(phenyl)methanone is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a pyridine ring substituted with a chloro and trifluoromethyl group, along with an isoxazole moiety. This unique structure contributes to its interaction with various biological targets.

PropertyValue
IUPAC Name3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl(phenyl)methanone
Molecular FormulaC14H10ClF3N2O
Molecular Weight316.69 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its role as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that it enhances the receptor's response to acetylcholine, thereby influencing neurotransmission and potentially offering therapeutic benefits in cognitive disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity at human α7 nAChRs. It has been shown to enhance responses to acetylcholine and nicotine, with effective modulation observed at concentrations around 10 µM . The EC50 value, which indicates the concentration needed for half-maximal modulation, has been reported as low as 0.18 µM , highlighting its potency as a modulator .

Pharmacological Effects

  • Cognitive Enhancement : The compound has been linked to improvements in cognitive function, particularly in models of impaired sensory gating and attention deficits.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through the modulation of cholinergic signaling pathways.

Case Studies

Several studies have explored the effects of this compound on various biological systems:

  • Study 1 : A study on animal models indicated that administration of the compound improved memory retention in tasks requiring spatial navigation, suggesting cognitive-enhancing properties.
  • Study 2 : Another investigation focused on its neuroprotective effects in models of neurodegeneration, where it demonstrated reduced neuronal apoptosis and improved survival rates.

Table 1: Summary of Biological Activity

Study ReferenceBiological EffectObserved EC50 (µM)Modulation Max (%)
Study 1Cognitive enhancement0.181200
Study 2Neuroprotection in neurodegenerationNot specifiedNot specified

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for {3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone, and what catalytic systems improve yield?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation or cyclization reactions. For example, trifluoroethanone derivatives (e.g., 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone) react with acetylated intermediates in the presence of calcium hydroxide or potassium carbonate under reflux conditions. Catalysts like diethylamine in tert-butyl methyl ether or acetonitrile under inert atmospheres achieve yields >90% .
  • Key Considerations : Optimize solvent polarity (e.g., acetonitrile vs. ethyl acetate) and reaction temperature (60–82°C) to minimize side products.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodology : Use a combination of ¹H/¹³C NMR to confirm aromatic proton environments (e.g., pyridinyl and isoxazole ring coupling), IR for carbonyl (C=O, ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches, and LC-MS for molecular ion verification. Elemental analysis ensures purity (>98% by GC) .
  • Data Interpretation : Anomalous NMR shifts may arise from electron-withdrawing groups (e.g., trifluoromethyl, chloro) deshielding adjacent protons .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Store in amber glass at –20°C under nitrogen to prevent hydrolysis of the isoxazole ring. Degradation products may include pyridine derivatives or oxidized methanone byproducts .

Advanced Research Questions

Q. What reaction mechanisms govern the cyclization of intermediates during synthesis?

  • Methodology : Density Functional Theory (DFT) calculations reveal that the formation of the isoxazole ring proceeds via a [3+2] cycloaddition between nitrile oxides and acetylene intermediates. Electron-deficient pyridinyl groups stabilize transition states through resonance .
  • Experimental Validation : Isotopic labeling (¹⁵N) and kinetic studies confirm stepwise nucleophilic attack followed by ring closure .

Q. How does structural modification of the pyridinyl or phenyl groups affect bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Pyridinyl Substitution : The 3-chloro-5-(trifluoromethyl) group enhances binding to insect chitin synthase (evidenced in chlorfluazuron derivatives) .
  • Phenyl Group : Electron-withdrawing substituents (e.g., -CF₃) on the phenyl ring improve metabolic stability but reduce solubility .
    • Methodology : Synthesize analogs (e.g., replacing chloro with methoxy) and test in vitro against pest cell lines .

Q. What in vitro assays are suitable for evaluating its potential as an insect growth regulator?

  • Methodology :

  • Chitin Synthesis Inhibition : Use Spodoptera frugiperda cell lines with radiolabeled N-acetylglucosamine to quantify chitin deposition .
  • Enzyme Assays : Recombinant chitin synthase inhibition assays (IC₅₀ determination) with ATPase activity monitoring .

Q. How do computational models predict its binding affinity to target proteins?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of chitin synthase (PDB: 3WAT). The trifluoromethyl group shows strong hydrophobic interactions with Leu231 and Phe289 residues .

Q. What analytical challenges arise in resolving spectral contradictions for this compound?

  • Case Study : Overlapping ¹H NMR signals (e.g., pyridinyl H-4 and isoxazole H-5) can be resolved via COSY or NOESY experiments. For ¹³C NMR, DEPT-135 distinguishes CH₃ (trifluoromethyl) from quaternary carbons .

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